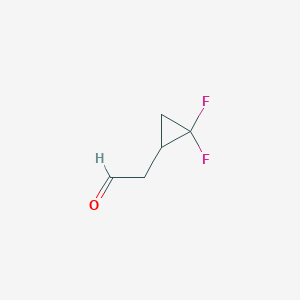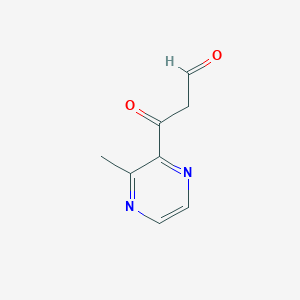![molecular formula C19H21ClN6O B13066141 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- is a compound known for its role as a selective, orally active inhibitor of protein kinase B (PKB or Akt). PKB is a crucial component of intracellular signaling pathways that regulate cell growth and survival. This compound has shown potential as an antitumor agent due to its ability to inhibit PKB, which is often deregulated in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. The variation of the linker group between the piperidine and the lipophilic substituent is a key step in the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives .
Scientific Research Applications
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperidine derivatives.
Biology: It is used to study the role of PKB in cellular signaling pathways.
Medicine: It has potential as an antitumor agent due to its ability to inhibit PKB, which is often deregulated in cancer.
Industry: It may be used in the development of new pharmaceuticals targeting PKB
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This anchors to the inner side of the plasma membrane, promoting the activation of PKB by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are structurally similar but differ in the lipophilic substitution.
®-3-(7-(methyl(7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a JAK1 selective inhibitor with a different core scaffold
Uniqueness
4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- is unique due to its potent and orally bioavailable inhibition of PKB. This selectivity and bioavailability make it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C19H21ClN6O |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN6O/c20-14-3-1-2-13(10-14)11-23-18(27)19(21)5-8-26(9-6-19)17-15-4-7-22-16(15)24-12-25-17/h1-4,7,10,12H,5-6,8-9,11,21H2,(H,23,27)(H,22,24,25) |
InChI Key |
ZAKQHTHXPLCEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


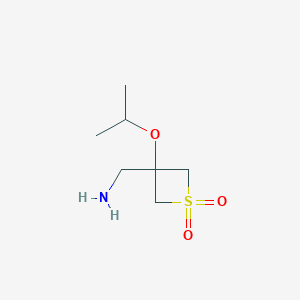

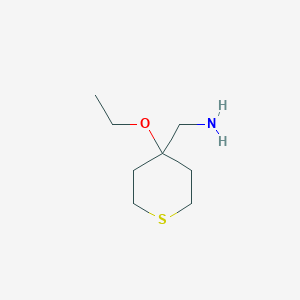
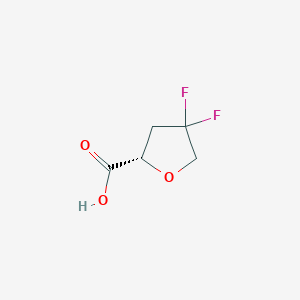
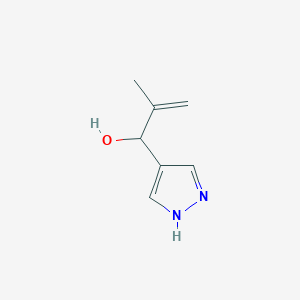
![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)
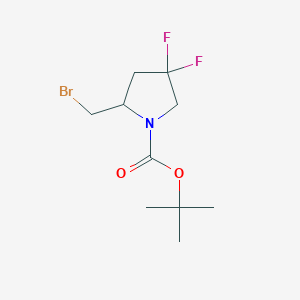
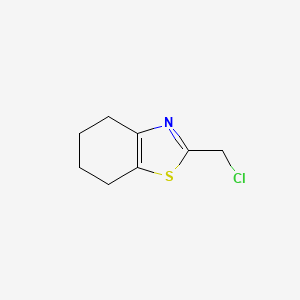
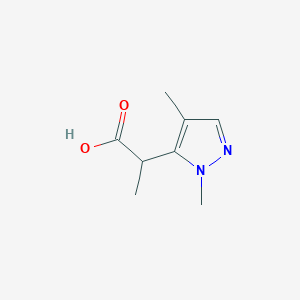
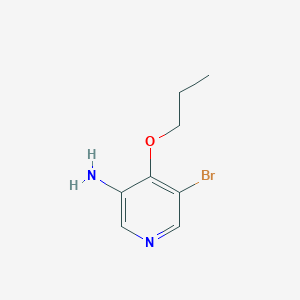
![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)
